3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Description
“3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the CAS Number: 117480-53-2 . It has a molecular weight of 214.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N6/c1-5-2-3-7-6 (4-5)8-9 (12-7)13-10 (14-11)16-15-8/h2-4H,11H2,1H3, (H2,12,13,14,16) .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Sterically Controlled Regiospecific Heterocyclization
One study focused on the sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole, leading to the synthesis of linearly annulated triazolo-triazino indoles over angularly annulated ones. These compounds were examined for their antimicrobial activity, showing potential as chemotherapeutic agents (Shaban, Nasr, & Morgaan, 1999).
Synthesis with Monosaccharides
Another research direction involves the synthesis of hydrazones by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides, leading to novel heterocyclic compounds. The study highlights the role of ring-chain tautomerism in promoting heterocyclization and explores periodate oxidation of the synthesized hydrazones (Mousaad, Hamid, Nemr, & Ashry, 1992).
Chemotherapeutic Agents from Condensed Triazines
Research on condensed triazines yielded 1,2,4‐Triazino[5,6‐b]indoles and related compounds through cyclization and displacement reactions, demonstrating the versatility of 3-hydrazino-1,2,4‐triazino[5,6‐b]indole in synthesizing complex heterocycles with potential chemotherapeutic applications (Ram, 1980).
Herbicidal Applications
A study exploring the synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles highlighted their application in developing novel herbicidal systems. These compounds were tested for post-emergent herbicidal activity against various weed species, indicating the potential agricultural applications of this chemical class (Bawazir & Abdel-Rahman, 2020).
Fused Heterocyclic Derivatives
Further extending the chemical versatility of 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole, research has been conducted on the synthesis of various heterocyclic derivatives through reactions with acid anhydrides, ethyl acetate, and other reagents, showcasing the compound’s utility in synthesizing diverse heterocyclic frameworks (Younes, Abbas, & Metwally, 2010).
Properties
IUPAC Name |
(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGVTNBJSLTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322060 |
Source
|
Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117480-53-2 |
Source
|
Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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